![molecular formula C7H15NO2 B1466279 5-Amino-4,4-dimethylpentanoic acid CAS No. 801978-29-0](/img/structure/B1466279.png)
5-Amino-4,4-dimethylpentanoic acid
Overview
Description
Scientific Research Applications
Peptide Synthesis
5-Amino-4,4-dimethylpentanoic acid: is utilized in peptide synthesis due to its structural similarity to leucine . It’s a member of the “fat” amino acids with high lipophilicity, which can be beneficial in increasing the hydrophobic character of peptides. This property is particularly useful in the synthesis of peptides that require increased cell membrane permeability.
Enzyme Kinetics and Biocatalysis
The compound serves as a substrate for branched-chain amino acid aminotransferase (BCAT), which is involved in the biosynthesis of hydrophobic amino acids like leucine, isoleucine, and valine . Research into the enzyme’s kinetics and potential for biocatalysis is ongoing, with the aim of exploiting its substrate spectrum for industrial applications.
Nutritional Supplements
Given its structural relation to branched-chain amino acids (BCAAs), 5-Amino-4,4-dimethylpentanoic acid may have potential applications in nutritional supplements . BCAAs are known for their role in muscle protein synthesis and energy production, suggesting that this compound could be beneficial in clinical nutrition, especially for patients with liver diseases where BCAA metabolism is crucial.
mTOR Pathway Modulation
This amino acid has been identified as a potential modulator of the mammalian target of rapamycin (mTOR) pathway . The mTOR pathway is critical for cell growth, proliferation, and survival. Modulating this pathway can have significant implications for the treatment of diseases such as cancer and metabolic disorders.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Amino-4,4-dimethylpentanoic acid is the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway . It binds to and modulates sestrin2 , a leucine amino acid sensor and upstream regulatory pathway .
Mode of Action
5-Amino-4,4-dimethylpentanoic acid directly and selectively activates the mTORC1 signaling pathway by binding to and modulating sestrin2 . This interaction results in the activation of mTORC1, leading to various downstream effects.
Biochemical Pathways
The mTORC1 pathway is the same signaling pathway that the NMDA receptor antagonist ketamine activates in the medial prefrontal cortex (mPFC) to mediate its rapid-acting antidepressant effects . Activation of this pathway leads to increased mTORC1 signaling and synaptogenesis in the mPFC .
Pharmacokinetics
It is known that the compound is orally active .
Result of Action
A single oral dose of 5-Amino-4,4-dimethylpentanoic acid has been found to increase mTORC1 signaling and produce synaptogenesis in the mPFC . It also induces rapid antidepressant effects in multiple animal models of depression . These actions require the signaling of brain-derived neurotrophic factor (BDNF) .
Action Environment
It is known that the antidepressant effects following a single dose of the compound are long-lasting, with a duration of up to 7 days .
properties
IUPAC Name |
5-amino-4,4-dimethylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2,5-8)4-3-6(9)10/h3-5,8H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOPIRGTHFYVDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-4,4-dimethylpentanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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